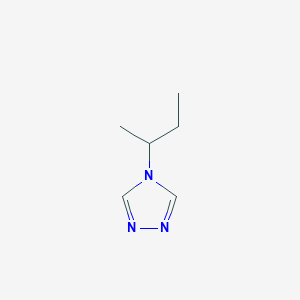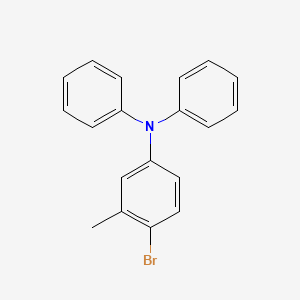
4-Bromo-3-methyl-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-N,N-diphenylaniline is an organic compound with the molecular formula C19H16BrN and a molecular weight of 338.24 g/mol . It is a derivative of diphenylaniline, where a bromine atom is substituted at the 4th position and a methyl group at the 3rd position of the aniline ring. This compound is primarily used in research and development, particularly in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-diphenylaniline typically involves the bromination of 3-methyl-N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent like chloroform under controlled temperature conditions . The process involves dissolving the starting material in chloroform, followed by the gradual addition of NBS while maintaining the reaction mixture at a low temperature (0°C). After the reaction is complete, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones .
Applications De Recherche Scientifique
4-Bromo-3-methyl-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-N,N-diphenylaniline depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop advanced materials for electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 3rd position.
3-Bromo-N,N-dimethylaniline: Similar structure but has dimethyl groups instead of diphenyl groups.
4-Bromotriphenylamine: Similar structure but with an additional phenyl group.
Uniqueness
4-Bromo-3-methyl-N,N-diphenylaniline is unique due to the presence of both a bromine atom and a methyl group on the aniline ring, which imparts distinct electronic and steric properties. These properties make it valuable in specific applications, such as the synthesis of specialized organic compounds and the development of advanced materials .
Propriétés
Formule moléculaire |
C19H16BrN |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
4-bromo-3-methyl-N,N-diphenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
Clé InChI |
YGNIQQVBMOUSBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
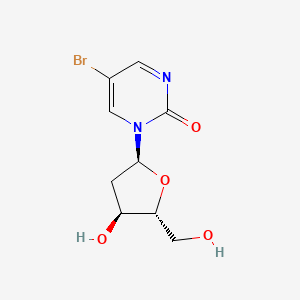
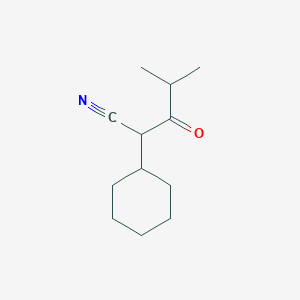
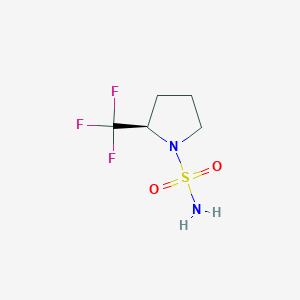
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
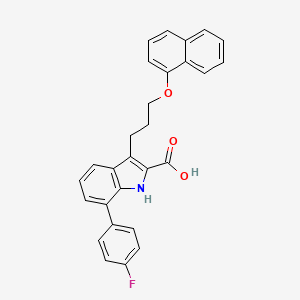
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
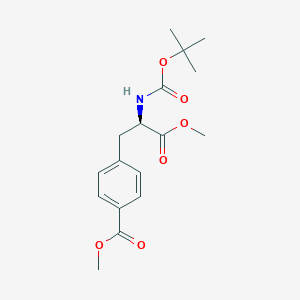
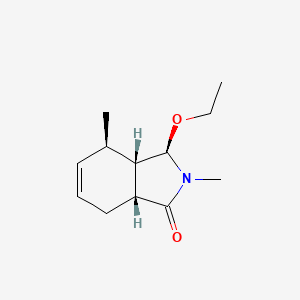
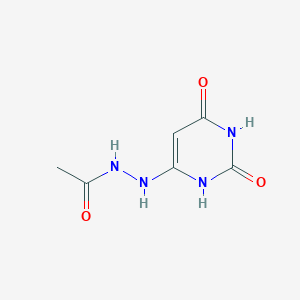
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
